4,8-Dichloro-1,3-dimethylpyrazolo[3,4-b]quinoline
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Overview
Description
4,8-Dichloro-1,3-dimethylpyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with chlorine atoms at positions 4 and 8, and methyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 4,8-Dichloro-1,3-dimethylpyrazolo[3,4-b]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . This method yields the desired pyrazoloquinoline with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,8-Dichloro-1,3-dimethylpyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different biological activities.
Substitution: The chlorine atoms at positions 4 and 8 can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-1,3-dimethylpyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis, leading to cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,8-Dichloro-1,3-dimethylpyrazolo[3,4-b]quinoline can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinoline: This compound shares the same core structure but lacks the chlorine and methyl substituents.
Quinolinyl-pyrazoles: These compounds have a similar pyrazole-quinoline structure and exhibit diverse biological activities.
4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one: This compound has a similar chlorine substitution pattern and is used in pharmaceutical research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4,8-dichloro-1,3-dimethylpyrazolo[3,4-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3/c1-6-9-10(14)7-4-3-5-8(13)11(7)15-12(9)17(2)16-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIGITLJLDCVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C=CC=C3Cl)C(=C12)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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